7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-14-18(23-12-8-3-4-9-13-23)24-20(21-15)19(16(2)22-24)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOLUGJLTZQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-2,5-dimethylpyrazole with azepane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Antimicrobial Activity
7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine shows promising antimicrobial properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit microbial growth by disrupting cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This mechanism affects pathways related to microbial growth and cell cycle regulation, making it a potential candidate for developing new antimicrobial agents .
Antitumor Properties
The compound has demonstrated potential as an antitumor agent due to its ability to inhibit enzymes involved in cancer cell proliferation. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer). The inhibition of specific kinases involved in tumor growth provides a basis for further exploration in cancer therapy .
Biological Studies
In biological research, this compound can serve as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance its biological activity and specificity towards various biological targets .
Pharmaceutical Development
This compound is being investigated for its potential use in treating disorders where modulation of glucocorticoid activity is beneficial. It has been noted that certain pyrazolo[1,5-a]pyrimidines can influence the activity of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in conditions like obesity and metabolic syndrome .
Drug Formulation
The compound's properties make it suitable for formulation into pharmaceutical compositions aimed at treating various diseases. Its ability to interact with multiple biological targets can lead to the development of multi-target drugs that offer improved therapeutic outcomes .
Material Science
In addition to its biological applications, this compound can be utilized in the development of new materials with specific photophysical properties. This could include applications in organic electronics or photonic devices where tailored molecular structures are essential .
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis processes. Its unique functional groups allow it to participate in various chemical reactions such as oxidation and substitution reactions, leading to the formation of diverse derivatives that can be explored for further applications .
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the substituents on the pyrazolo[1,5-a]pyrimidine core .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a systematic comparison of 7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with key analogues:
Substituent Effects at the 7-Position
The 7-position is critical for target selectivity and potency.
- Azepan vs. Morpholine : The target compound’s azepan group (seven-membered ring) contrasts with the morpholine (six-membered oxygen-containing ring) in PI3Kδ inhibitors designed for COPD treatment. Bicyclic cores with five-six-membered rings (e.g., pyrazolo[1,5-a]pyrimidine) show superior potency over six-six-membered systems (e.g., CDZ173) .
- Trifluoromethyl : 7-(Trifluoromethyl) derivatives, synthesized via SNAr reactions, are explored as kinase inhibitors (e.g., Pim1 kinase IC₅₀ = 18–27 nM for compounds 6k and 6l ) .
- Piperidinyl/Benzyl : 7-(4-Benzylpiperidin-1-yl) analogues (e.g., C₂₆H₂₈N₄, MW 396.54) emphasize the role of bulky substituents in modulating pharmacokinetics .
Substituent Effects at the 2-, 3-, and 5-Positions
- 2- and 5-Methyl Groups : The target compound’s methyl groups reduce steric hindrance compared to 5-ethyl or 3-fluorophenyl substituents (e.g., 7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl) analogue, MW 338.42) .
- 3-Phenyl vs. Heteroaryl : The 3-phenyl group enhances aromatic stacking interactions, whereas 3-pyridinyl or fluorophenyl substituents (e.g., 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] derivatives) improve solubility and target binding .
Key Research Findings and Implications
Ring Size and Flexibility : The azepan group’s seven-membered ring may enhance binding pocket accommodation compared to smaller morpholine or piperidine substituents, though this requires validation via molecular docking .
Methyl vs. Bulkier Groups : The 2,5-dimethyl configuration balances metabolic stability and steric effects, whereas 5-ethyl or aryl groups (e.g., 3-fluorophenyl) improve target affinity but may reduce solubility .
Biological Activity
7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its structure allows for diverse interactions within biological systems, leading to potential applications in treating various diseases.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Heterocyclic Compound : Contains nitrogen atoms in its ring structure.
- Functional Groups : The presence of azepane and pyrazolo-pyrimidine moieties contributes to its biological activity.
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can act as potent antitumor agents. In particular, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Mechanism of Action : Compounds similar to this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics.
- Target Pathways : The antimicrobial action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival .
Data Table: Biological Activities
Case Study 1: Antitumor Efficacy
A study focused on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against multidrug-resistant (MDR) cancer cells (MCF-7/ADR). The compound 16q, a derivative, was shown to enhance the sensitivity of these cells to paclitaxel (PTX), restoring its effectiveness by inhibiting the ABCB1 transporter . This illustrates the potential for utilizing such compounds in overcoming drug resistance in cancer therapy.
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The study concluded that these derivatives could serve as a foundation for developing new antimicrobial agents .
Future Directions
Research on this compound should focus on:
- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Q. What are the key synthetic pathways for 7-substituted pyrazolo[1,5-a]pyrimidines, and how are azepan-1-yl groups introduced?
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines typically involves cyclization reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For azepan-1-yl substitution, stepwise approaches are employed:
- Core formation : Condensation of aminopyrazoles with diketones or β-ketoesters under microwave-assisted or solvent-free conditions improves yield and selectivity .
- Functionalization : Azepan-1-yl groups are introduced via nucleophilic substitution at position 7 using azepane under controlled pH (7–9) and temperature (60–80°C), often in polar aprotic solvents like DMF .
- Optimization : Reaction parameters (e.g., solvent choice, temperature) are critical. For example, microwave-assisted synthesis reduces side reactions compared to traditional heating .
Q. How is structural characterization of 7-(azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine performed?
Comprehensive characterization relies on:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., azepan-1-yl protons at δ 1.5–2.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₅N₅ at m/z 358.19) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Q. Why is the pyrazolo[1,5-a]pyrimidine core significant in medicinal chemistry?
The fused bicyclic structure provides:
- Diverse reactivity : Positions 3, 5, and 7 are modifiable for SAR studies. For example, 7-substitutions (e.g., azepan-1-yl) enhance bioavailability and target affinity .
- Biological relevance : The core mimics purines, enabling interactions with enzymes (e.g., kinases) and receptors (e.g., benzodiazepine receptors) .
- Thermodynamic stability : Planar structure and π-π stacking improve drug-like properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective azepan-1-yl substitution?
Regioselectivity at position 7 is influenced by:
- Base selection : Mild bases (e.g., K₂CO₃) minimize competing substitutions at positions 2 or 5 .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring azepan-1-yl over bulkier substituents .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
- Monitoring : LC-MS tracks intermediate formation to adjust conditions in real time .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?
Discrepancies in efficacy (e.g., COX-2 inhibition vs. cytotoxicity) arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs .
- Structural nuances : Subtle differences (e.g., azepan-1-yl vs. piperidinyl) alter binding modes. Comparative molecular docking using software like AutoDock clarifies target interactions .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
Q. What computational methods predict the pharmacological profile of 7-(azepan-1-yl) derivatives?
- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., with CRF1 receptors) to identify key residues (e.g., Glu³⁸⁶ for hydrogen bonding) .
- QSAR Models : Correlate substituent electronegativity (e.g., azepan-1-yl’s lipophilicity) with anti-inflammatory activity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB = -0.5) .
Q. How are crystallization conditions optimized for X-ray analysis of pyrazolo[1,5-a]pyrimidines?
- Solvent screening : Mixtures like cyclohexane/CH₂Cl₂ (1:1) yield high-quality crystals by balancing solubility and nucleation rates .
- Temperature gradients : Slow cooling (0.5°C/min) from reflux minimizes defects .
- Additives : Trace triethylamine reduces protonation-related disorder in the pyrimidine ring .
Methodological Tables
Table 1: Key Synthetic Parameters for Azepan-1-yl Substitution
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes SN2 | |
| Solvent | DMF or DMSO | Enhances polarity | |
| Reaction Time | 6–12 h | Balances completion vs. degradation |
Table 2: Spectroscopic Signatures of Core Substituents
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Azepan-1-yl | 1.5–2.5 (m, 8H) | 25–30 (CH₂) |
| 2,5-Dimethyl | 2.1–2.3 (s, 6H) | 18–20 (CH₃) |
| 3-Phenyl | 7.2–7.6 (m, 5H) | 125–140 (C₆H₅) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
